molecular formula C6H7BrS B3258192 4-Bromo-2,3-dimethylthiophene CAS No. 30153-46-9

4-Bromo-2,3-dimethylthiophene

Cat. No.: B3258192
CAS No.: 30153-46-9
M. Wt: 191.09 g/mol
InChI Key: GJHAWQJOXYVXFF-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylthiophene is an organosulfur compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of bromine and methyl groups on the thiophene ring significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethylthiophene can be synthesized through various methods. One common approach involves the bromination of 2,3-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dimethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: 2,3-dimethylthiophene derivatives with various substituents.

    Oxidation: this compound sulfoxide or sulfone.

    Reduction: 2,3-dimethylthiophene.

Scientific Research Applications

4-Bromo-2,3-dimethylthiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound serves as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylthiophene depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl groups. These effects modulate the compound’s nucleophilicity and electrophilicity, facilitating various chemical transformations.

Comparison with Similar Compounds

  • 2-Bromo-3,5-dimethylthiophene
  • 2,3-Dimethylthiophene
  • 4-Bromo-2,5-dimethylthiophene

Comparison: 4-Bromo-2,3-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring. This arrangement affects its reactivity and the types of reactions it can undergo. For instance, compared to 2-Bromo-3,5-dimethylthiophene, the 4-bromo position in this compound makes it more suitable for certain substitution reactions.

Properties

IUPAC Name

4-bromo-2,3-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHAWQJOXYVXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30153-46-9
Record name 4-bromo-2,3-dimethylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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